molecular formula C12H9NO5 B13525670 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate

Katalognummer: B13525670
Molekulargewicht: 247.20 g/mol
InChI-Schlüssel: MQAUNLDBTNODMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety

Vorbereitungsmethoden

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate typically involves the reaction of phthalic anhydride with oxetane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C12H9NO5

Molekulargewicht

247.20 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) oxetane-3-carboxylate

InChI

InChI=1S/C12H9NO5/c14-10-8-3-1-2-4-9(8)11(15)13(10)18-12(16)7-5-17-6-7/h1-4,7H,5-6H2

InChI-Schlüssel

MQAUNLDBTNODMF-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.